molecular formula C10H18O B3138830 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol CAS No. 473-61-0

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol

Cat. No.: B3138830
CAS No.: 473-61-0
M. Wt: 154.25 g/mol
InChI Key: REPVLJRCJUVQFA-UHFFFAOYSA-N
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Description

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol, also known as pinanol, is a bicyclic alcohol with the molecular formula C10H18O. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which includes three methyl groups and a hydroxyl group. It is commonly found in essential oils and has various applications in the fields of chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol can be synthesized through several methods. One common synthetic route involves the reduction of pinene oxide using lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction typically occurs in anhydrous ether at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of pinene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation .

Mechanism of Action

The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound allows it to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can lead to the modulation of enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPVLJRCJUVQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2(C)C)CC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473-61-0, 27779-29-9, 25465-65-0
Record name 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
Source CAS Common Chemistry
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Record name 3-Pinanol
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Record name Isopinocampheol
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Record name 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
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Record name (-)-pinan-3-ol
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Record name (1α,2β,3α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
Reactant of Route 2
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
Reactant of Route 3
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
Reactant of Route 4
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
Reactant of Route 5
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
Reactant of Route 6
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol

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